Thiochroman-4-one, 3-methyl-
Overview
Description
Thiochroman-4-one, 3-methyl- is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family These compounds are structurally related to chromones, where the oxygen atom in the chromone ring is replaced by a sulfur atom
Mechanism of Action
Target of Action
Thiochroman-4-one, 3-methyl- is a derivative of thiochroman-4-one, a heterobicyclic compound that has been found to exhibit significant biological activities Thiochroman-4-one derivatives have been reported to exhibit antitumor activities against human cancer cell lines including a549 (human alveolar adenocarcinoma cell) and h460 (human lung cancer) .
Mode of Action
It is known that thiochroman-4-one derivatives interact with their targets, leading to significant antitumor activities . The interaction of these compounds with their targets results in changes that inhibit the growth of the cancer cells .
Biochemical Pathways
Thiochroman-4-one derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiochroman-4-one derivatives have been reported to exhibit significant antitumor activities against human cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth of these cells.
Biochemical Analysis
Biochemical Properties
Thiochroman-4-one, 3-methyl- plays a significant role in biochemical reactions
Cellular Effects
Thiochroman-4-one derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antitumoral, antimalarial, antibacterial, and antileishmanial effects . These activities suggest that Thiochroman-4-one, 3-methyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiochroman-4-one, 3-methyl- can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to produce 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to yield thiochroman-4-ones in moderate yields . Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of acrylates obtained from thiophenols and propiolates .
Industrial Production Methods
Industrial production of thiochroman-4-one, 3-methyl- typically follows similar synthetic routes as described above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Thiochroman-4-one, 3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of thiochroman-4-one, 3-methyl- include thiophenol, β-halopropionic acids, β-butirolactones, polyphosphoric acid, and acrylates . Conditions such as refluxing in ethanol and the use of catalysts like sodium methoxide are often employed .
Major Products Formed
The major products formed from these reactions include various substituted thiochroman-4-ones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Comparison with Similar Compounds
Thiochroman-4-one, 3-methyl- can be compared with other similar compounds such as chromones and thiochromones. While chromones contain an oxygen atom in the ring, thiochromones have a sulfur atom, which significantly alters their reactivity and biological activities . Thiochroman-4-one derivatives are generally less reactive than their oxygen-containing counterparts but exhibit unique biological activities that make them valuable in medicinal chemistry .
List of Similar Compounds
- Chromones
- Thiochromones
- Thioflavones
- Thiochromenes
Properties
IUPAC Name |
3-methyl-2,3-dihydrothiochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJJYQRFPYKZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-17-5 | |
Record name | 2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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